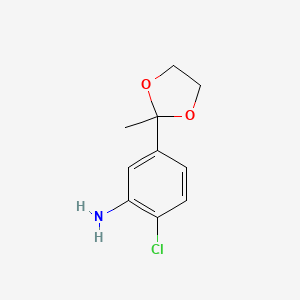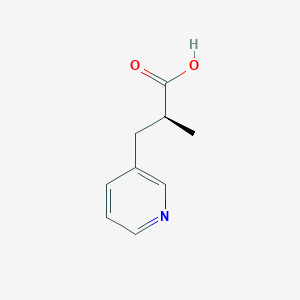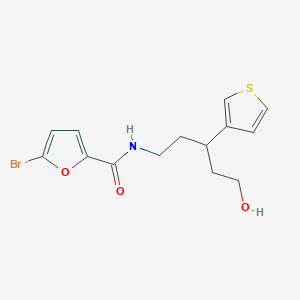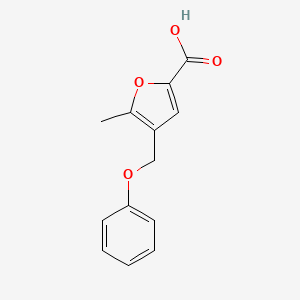METHANONE CAS No. 337328-42-4](/img/structure/B2958026.png)
[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO](4-METHYLPHENYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7-CHLORO-4-QUINOLYL)PIPERAZINOMETHANONE is a synthetic compound with the molecular formula C21H20ClN3O It is known for its complex structure, which includes a quinoline ring, a piperazine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-CHLORO-4-QUINOLYL)PIPERAZINOMETHANONE involves multiple steps:
Acrylation: The initial step involves the acrylation of a suitable precursor without the use of a base.
Cyclisation: This is followed by cyclisation to form the quinoline ring.
Hydrolysis and Decarboxylation: The intermediate product undergoes hydrolysis and decarboxylation.
Electrophilic Chlorination: The next step involves electrophilic chlorination to introduce the chlorine atom.
Chloro-Amine Coupling: Finally, chloro-amine coupling with various substituted benzoyl chloride derivatives completes the synthesis.
Industrial Production Methods
Industrial production methods for this compound typically involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(7-CHLORO-4-QUINOLYL)PIPERAZINOMETHANONE undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinoline ring or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the quinoline and piperazine rings.
Scientific Research Applications
Chemistry
In chemistry, 4-(7-CHLORO-4-QUINOLYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, making it a potential candidate for the development of new antibiotics .
Medicine
In medicine, 4-(7-CHLORO-4-QUINOLYL)PIPERAZINOMETHANONE has been investigated for its potential use in treating infectious diseases. Its antimicrobial properties make it a valuable compound for further research in drug development .
Industry
Industrially, this compound can be used in the production of various pharmaceuticals and chemical intermediates. Its versatility and reactivity make it a valuable asset in industrial applications .
Mechanism of Action
The mechanism of action of 4-(7-CHLORO-4-QUINOLYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The quinoline ring is known to intercalate with DNA, disrupting the replication process in microbial cells. The piperazine ring enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
4-(7-CHLORO-4-QUINOLYL)PIPERAZINOMETHANONE: This compound has a similar structure but with additional chlorine atoms on the phenyl ring.
4-(7-CHLORO-4-QUINOLYL)PIPERAZINOMETHANONES: These compounds have various substituents on the phenyl ring, altering their chemical and biological properties.
Uniqueness
The uniqueness of 4-(7-CHLORO-4-QUINOLYL)PIPERAZINOMETHANONE lies in its specific combination of the quinoline and piperazine rings with a methyl-substituted phenyl group. This structure imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c1-15-2-4-16(5-3-15)21(26)25-12-10-24(11-13-25)20-8-9-23-19-14-17(22)6-7-18(19)20/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPQIEXWKCCKFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]phenoxy}acetic acid](/img/structure/B2957943.png)
![3-{[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2957944.png)
![Ethyl 1-[(2-hydroxy-4,6-dimethylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B2957946.png)

![Methyl 1-(4-{3-[4-(4-nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylate](/img/structure/B2957950.png)

![2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2957952.png)

![9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine](/img/structure/B2957954.png)


![1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride](/img/structure/B2957958.png)

![5-bromo-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B2957966.png)
